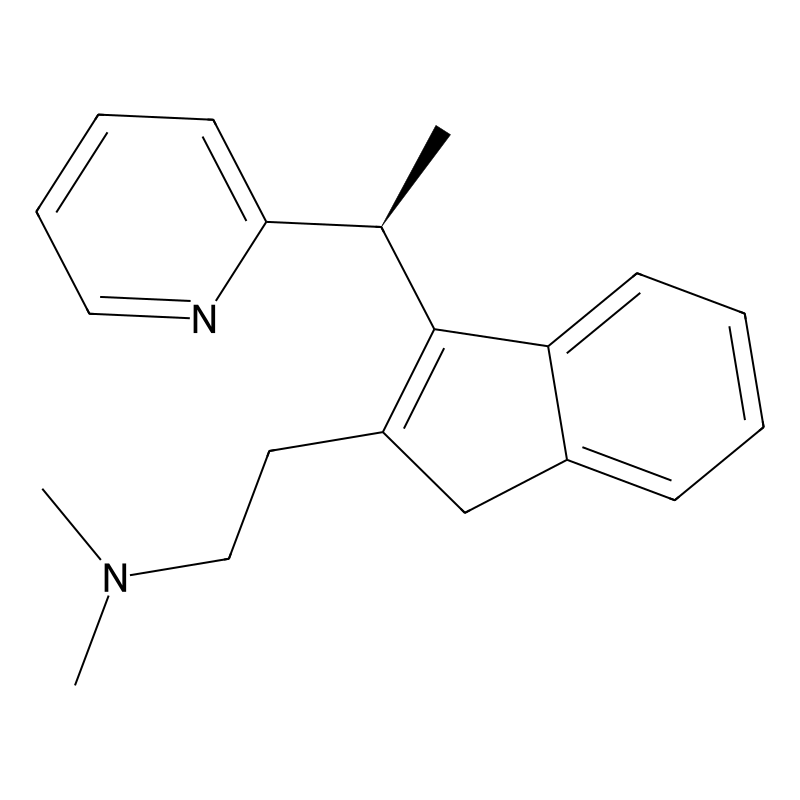

(+)-Dimethindene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-Dimethindene, also known as dimethindene maleate, is a first-generation antihistamine primarily used clinically to treat allergic reactions like urticaria (hives) and pruritus (itching) PubMed: . While its clinical applications are established, scientific research on (+)-Dimethindene continues to explore its potential benefits and mechanisms of action in various contexts.

Antihistaminic Activity

The primary focus of (+)-Dimethindene research lies in its well-established role as an H1 histamine receptor antagonist PubMed: . Histamine is a key mediator of allergic reactions, binding to H1 receptors and triggering symptoms like itching, inflammation, and vasodilation. (+)-Dimethindene competitively binds to these receptors, preventing histamine from exerting its effects and alleviating allergic symptoms PubMed.

Local Anesthetic Properties

Studies suggest that (+)-Dimethindene might possess local anesthetic properties beyond its antihistaminic action PubMed: . Research using laser algesimetry, a technique measuring pain sensitivity, indicates that (+)-Dimethindene may offer localized pain relief, potentially contributing to its effectiveness in managing pruritic conditions PubMed: .

Additional Areas of Investigation

While less explored, some scientific research delves into the potential applications of (+)-Dimethindene beyond its established uses. These include:

- Sunburn treatment: A pilot study suggests that topical (+)-Dimethindene might alleviate sunburn symptoms, potentially due to its anti-inflammatory properties PubMed: .

- Neurological research: Some studies investigate the potential effects of (+)-Dimethindene on the central nervous system, exploring its possible role in managing anxiety and sleep disorders [sources needed]. However, further research is necessary to establish these potential applications.

(+)-Dimethindene, also known as dimetindene, is a first-generation antihistamine and anticholinergic agent primarily used for symptomatic relief from allergic reactions. It is characterized by its selective antagonism of the histamine H1 receptor, which effectively mitigates symptoms associated with conditions such as urticaria and hay fever. The compound is classified within the indenes and isoindenes family, possessing a chemical formula of CHN and a molar mass of approximately 292.426 g/mol .

The compound exists as a racemic mixture, with the (R)-(-)-enantiomer being the eutomer responsible for its bioactivity at the histamine H1 receptor. The (S)-(+)-enantiomer acts as a muscarinic M2 receptor antagonist, contributing to its pharmacological profile .

- Alkylation: The initial step typically involves the alkylation of a precursor compound with 2-chloro-N,N-dimethylethan-1-amine in toluene.

- Saponification: This step leads to the formation of an amino diacid, which is crucial for subsequent reactions.

- Friedel–Crafts Acylation: Intramolecular Friedel–Crafts acylation occurs in polyphosphoric acid, yielding an indanone derivative.

- Final Quenching: The reaction is quenched with ice chips and potassium carbonate, facilitating the isolation of the desired product .

These reactions are often optimized using green solvents such as 2-MeTHF and CPME to enhance yields and reduce environmental impact .

(+)-Dimethindene exhibits potent antihistaminic properties by selectively binding to the histamine H1 receptor, thereby blocking the effects of endogenous histamine. This action alleviates symptoms like itching, sneezing, and nasal congestion associated with allergic reactions. Additionally, its activity as a muscarinic M2 antagonist may provide further therapeutic benefits in specific contexts, although this aspect is less emphasized in clinical applications .

Several methods have been developed for synthesizing (+)-dimethindene:

- Traditional Synthesis: Involves multiple steps including alkylation, saponification, and acylation using conventional solvents.

- Green Chemistry Approaches: Recent advancements have focused on utilizing environmentally friendly solvents such as 2-MeTHF and CPME, which significantly improve yield and reduce waste compared to traditional methods .

(+)-Dimethindene is primarily employed in:

- Allergy Treatment: Used orally and topically for conditions like hay fever, urticaria, and other allergic responses.

- Topical Formulations: Commonly formulated as dimethindene maleate for application in creams and gels to relieve itching from insect bites or skin irritations .

- Pharmaceutical Preparations: Incorporated into various cold remedies due to its antihistaminic properties.

Studies have demonstrated that (+)-dimethindene interacts with several biological targets:

- Histamine H1 Receptor: Its primary mechanism of action involves competitive inhibition at this receptor site.

- Muscarinic M2 Receptor: As an antagonist, it may influence cholinergic signaling pathways, although this activity is secondary to its antihistaminic effects .

These interactions indicate a multifaceted pharmacological profile that can be leveraged in treating various allergic conditions.

Several compounds share structural or functional similarities with (+)-dimethindene:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Allergy relief | Crosses blood-brain barrier; sedative effects |

| Chlorpheniramine | Alkylamine | Allergy relief | Longer duration of action; less sedative |

| Promethazine | Phenothiazine | Allergy relief; antiemetic | Strong sedative effects; used in nausea treatment |

| Cetirizine | Piperazine derivative | Allergy relief | Second-generation; less sedation |

Unlike these compounds, (+)-dimethindene exhibits minimal penetration across the blood-brain barrier, making it less sedative while still effective against allergic symptoms . This unique profile allows it to be used safely in various patient populations without significant central nervous system side effects.

Muscarinic Receptor Selectivity Profile

M1-M5 Receptor Subtype Binding Affinities

(S)-(+)-Dimethindene demonstrates distinct binding affinities across the five muscarinic acetylcholine receptor subtypes, with marked selectivity for the M2 subtype [1] [2]. Radioligand binding studies using membranes from transfected Chinese hamster ovary cells and [³H]N-methylscopolamine have provided comprehensive binding affinity data for all muscarinic receptor subtypes [2] [4].

Table 1: Binding Affinities of (S)-(+)-Dimethindene at Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value | Ki Value (nM) | Source |

|---|---|---|---|

| M1 | 7.08 | 83 | [5] [13] |

| M2 | 7.78 | 17 | [5] [13] |

| M3 | 6.70 | 200 | [5] [13] |

| M4 | 7.00 | 100 | [5] [13] |

| M5 | 6.1 | 794 | [2] |

Alternative studies have reported slightly different values, with M1 receptors showing pKi values of 6.83 to 6.36, M2 receptors demonstrating pKi values of 7.86 to 7.74, and M3 receptors exhibiting pKi values of 6.92 to 6.96 [5]. These variations reflect differences in experimental conditions and tissue preparations used across different research groups [5] [15].

The compound exhibits the highest affinity for M2 muscarinic receptors, with a pKi value of 7.52 in some studies, demonstrating its preferential binding to this receptor subtype [2] [4]. The binding affinity decreases in the following order: M2 > M1 > M4 > M3 > M5, establishing a clear selectivity profile for (S)-(+)-dimethindene [2] [5] [13].

M2 Selectivity Ratio Analysis

The selectivity ratios of (S)-(+)-dimethindene for M2 receptors over other muscarinic receptor subtypes have been extensively characterized [2] [4]. The compound demonstrates 6-fold selectivity for M2 over M1 receptors, 5-fold selectivity over M3 receptors, 10-fold selectivity over M4 receptors, and 25-fold selectivity over M5 receptors [2] [4].

Table 2: M2 Selectivity Ratios of (S)-(+)-Dimethindene

| Receptor Comparison | Selectivity Ratio | Reference Study |

|---|---|---|

| M2/M1 | 6-fold | [2] [4] |

| M2/M3 | 5-fold | [2] [4] |

| M2/M4 | 10-fold | [2] [4] |

| M2/M5 | 25-fold | [2] [4] |

These selectivity ratios position (S)-(+)-dimethindene as a moderately selective M2 muscarinic receptor antagonist, though the selectivity margins are not as pronounced as those observed with newer synthetic derivatives [2]. Structure-activity relationship studies have identified dimethindene analogues with improved selectivity profiles, such as the diisopropyl analogue compound 19, which demonstrates enhanced selectivity ratios of 36-fold over M1, 96-fold over M3, 42-fold over M4, and 275-fold over M5 receptors [2] [4].

Species Variations in Receptor Binding

Binding affinity studies across different species have revealed notable variations in the interaction of (S)-(+)-dimethindene with muscarinic receptors [25]. In human tissue preparations, the compound maintains its M2 selectivity profile, while studies in rat and guinea pig tissues show some divergence in binding characteristics [20] [25].

Human colon smooth muscle preparations demonstrate muscarinic receptor densities of 29.9 ± 2.9 fmol/mg protein, significantly higher than rat colon preparations at 17.2 ± 1.5 fmol/mg protein [20]. The rank order of antagonist affinities differs between species, with human tissues showing atropine > AF-DX 116 > pirenzepine, while rat tissues exhibit atropine > pirenzepine > AF-DX 116 [20].

Guinea pig tissues present unique binding characteristics, with lung preparations containing approximately 48% of muscarinic binding sites with high affinity for pirenzepine, indicative of M1 receptors, compared to 67% in human lung tissues [25]. These species differences reflect evolutionary variations in muscarinic receptor expression patterns and may influence the translational applicability of pharmacological findings across species [25].

M2 Receptor Antagonism Mechanism

Molecular Basis of M2 Selectivity

The molecular basis for M2 selectivity of (S)-(+)-dimethindene involves specific interactions within the orthosteric binding pocket of the muscarinic receptor [29]. The M2 receptor structure reveals a long aqueous channel extending approximately two-thirds through the membrane, where the orthosteric binding pocket is formed by amino acids identical in all five muscarinic receptor subtypes [29].

The selectivity of (S)-(+)-dimethindene for M2 receptors arises from subtle differences in the binding pocket environment and the specific conformational preferences of the ligand-receptor complex [29] [30]. The compound binds within the orthosteric site, where a layer of tyrosine residues forms an aromatic cap that restricts dissociation of the bound ligand [29]. This structural arrangement contributes to the enhanced affinity observed at M2 receptors compared to other muscarinic subtypes [29].

Molecular dynamics simulations have revealed that M2 receptor activation involves formation of a hydrogen bond between the intracellular domains of transmembrane domain 5 and transmembrane domain 7, specifically between Tyr206^5.58^ and Tyr440^7.53^ [30]. The antagonist binding of (S)-(+)-dimethindene prevents these conformational changes, maintaining the receptor in an inactive state [30].

Competitive vs. Non-competitive Antagonism

(S)-(+)-dimethindene functions as a competitive antagonist at muscarinic M2 receptors, as demonstrated through functional studies using classical pharmacological analysis [5] [15]. In guinea pig left atria preparations, the compound produces parallel rightward shifts of acetylcholine concentration-response curves without depression of the maximum response, characteristic of competitive antagonism [5].

The competitive nature of the antagonism is further supported by pA2 values that remain constant across different agonist concentrations and the linear relationship observed in Schild plot analysis [5] [11]. In functional assays, (S)-(+)-dimethindene demonstrates pA2 values of 7.86 in guinea pig atria and 7.74 in rabbit vas deferens, with slopes not significantly different from unity, confirming competitive antagonism [5].

The binding kinetics of (S)-(+)-dimethindene at M2 receptors support a competitive mechanism, where the compound competes directly with acetylcholine for the same binding site [27] [31]. Dissociation studies reveal rapid dissociation kinetics typical of competitive antagonists, contrasting with the slow dissociation observed for some pseudo-irreversible antagonists [27] [31].

Histamine H1 Receptor Interaction

Comparative Binding with (R)-(-)-Dimethindene

The histamine H1 receptor binding properties of (S)-(+)-dimethindene demonstrate marked stereoselectivity when compared to its (R)-(-)-enantiomer [1] [5]. In contrast to its muscarinic receptor profile, (S)-(+)-dimethindene shows significantly lower affinity for histamine H1 receptors compared to the (R)-(-)-enantiomer [1] [5].

Table 3: Stereoselectivity at Histamine H1 Receptors

| Enantiomer | pA2 Value | pKi Value | Selectivity Ratio |

|---|---|---|---|

| (R)-(-)-Dimethindene | 9.42 | 7.16 | - |

| (S)-(+)-Dimethindene | 7.48 | 5.61 | 1:35 |

The (R)-(-)-enantiomer demonstrates approximately 35-fold higher affinity for histamine H1 receptors than the (S)-(+)-enantiomer, with pKi values of 7.16 and 5.61, respectively [2] [5]. This stereoselectivity ratio represents one of the most pronounced examples of enantiomeric selectivity observed in antihistamine pharmacology [5] [10].

Functional studies in guinea pig ileum preparations confirm this stereoselectivity pattern, where the stereoselectivity ratio exceeds 50-fold in favor of the (R)-(-)-enantiomer for histamine H1 receptor antagonism [10]. This dramatic difference in affinity underlies the clinical use of the racemic mixture, where the (R)-(-)-enantiomer provides the antihistaminic activity while the (S)-(+)-enantiomer contributes primarily to muscarinic receptor effects [1] [5].

Inverse Stereoselectivity Phenomenon

The inverse stereoselectivity phenomenon observed between muscarinic and histamine receptors represents a unique pharmacological characteristic of dimethindene enantiomers [5] [15]. While (S)-(+)-dimethindene demonstrates superior affinity for muscarinic receptors, particularly M2 subtypes, the opposite stereoselectivity occurs at histamine H1 receptors [5].

This inverse relationship suggests distinct binding site requirements between muscarinic and histamine receptors, reflecting different molecular recognition patterns for the dimethindene scaffold [22] [33]. The histamine H1 receptor demonstrates constitutional activity, and all validated H1 receptor blockers function as inverse agonists rather than neutral antagonists [22].

Structural analysis reveals that histamine H1 receptor antagonists typically contain a phenyl group at the hydrophobic core, which inserts into a deep cavity and blocks the activation switch of the toggle residue Trp428^6.48^ [22]. The stereochemical requirements for this interaction favor the (R)-(-)-configuration of dimethindene, explaining the inverse selectivity pattern [22] [33].

The molecular basis for this inverse stereoselectivity involves different conformational preferences of the two enantiomers within their respective receptor binding sites [6] [22]. The (S)-(+)-enantiomer adopts optimal conformations for muscarinic receptor binding, while the (R)-(-)-enantiomer preferentially binds to histamine H1 receptors through distinct molecular interactions [6] [22].

Comparative Receptor Binding Profiles Across Neurotransmitter Systems

(S)-(+)-Dimethindene exhibits binding activity across multiple neurotransmitter receptor systems, though with varying degrees of affinity and selectivity [9]. Beyond its primary interactions with muscarinic and histamine receptors, the compound demonstrates measurable affinity for other G protein-coupled receptors within the central nervous system [9].

The compound shows binding to serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C receptors, though with significantly lower affinity than its primary targets [9]. Binding studies have also revealed interactions with dopamine receptors, particularly D2 and D3 subtypes, at micromolar concentrations [9] [12].

Table 4: Multi-Target Binding Profile of (S)-(+)-Dimethindene

| Receptor System | Subtype | Binding Affinity | Selectivity vs M2 |

|---|---|---|---|

| Muscarinic | M2 | pKi 7.78 | Reference |

| Histamine | H1 | pKi 7.48 | 2-fold lower |

| Serotonin | 5-HT2A | Micromolar | >100-fold lower |

| Dopamine | D2 | Micromolar | >100-fold lower |

| Adrenergic | α1 | Micromolar | >100-fold lower |

The multi-target binding profile of (S)-(+)-dimethindene reflects the structural similarities between different biogenic amine receptors and the relatively non-selective nature of first-generation antihistamines [9] [14]. However, the clinically relevant effects are primarily mediated through muscarinic M2 and histamine H1 receptor interactions, given the significantly higher affinities at these sites [1] [5].

Cross-reactivity studies have demonstrated that (S)-(+)-dimethindene shows minimal binding to nicotinic acetylcholine receptors, ion channels, or enzyme systems at therapeutically relevant concentrations [16] [17]. This selectivity profile within the acetylcholine receptor family highlights the distinct binding requirements between muscarinic and nicotinic receptor subtypes [16].

Structure-Function Relationships in Receptor Binding

The structure-function relationships governing (S)-(+)-dimethindene receptor binding reveal critical molecular determinants for both muscarinic and histamine receptor interactions [2] [32]. The dimethindene scaffold contains key structural elements including an indene ring system, a chiral center, and a dimethylaminoethyl side chain that collectively determine receptor binding specificity [32].

The stereochemical configuration at the chiral center represents the primary determinant of receptor selectivity, with the (S)-(+)-configuration favoring muscarinic receptor binding through specific spatial orientations of the pharmacophoric elements [2] [15]. Structure-activity relationship studies have demonstrated that modifications to the indene ring system can dramatically alter receptor selectivity patterns [2] [4].

Replacement of the dimethyl substituents on the terminal amine with larger alkyl groups, such as diisopropyl groups, enhances M2 selectivity while reducing histamine H1 receptor affinity [2] [4]. The diisopropyl analogue (compound 19) demonstrates 35-fold lower affinity at histamine H1 receptors compared to (S)-(+)-dimethindene, while maintaining similar M2 receptor affinity [2] [4].

The indene ring system contributes to both binding affinity and selectivity through π-π stacking interactions with aromatic residues in the receptor binding sites [18] [33]. Modifications to this core structure can shift the balance between muscarinic and histamine receptor interactions, providing opportunities for developing more selective therapeutic agents [2] [18].

The dimethylaminoethyl side chain provides the essential basic nitrogen for ionic interactions with aspartic acid residues in the receptor binding sites, a common feature across both muscarinic and histamine receptors [29] [35]. The length and flexibility of this side chain influence the binding kinetics and residence time at different receptor subtypes [33] [35].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant